Methyl (7-anilino-7-oxoheptyl)carbamate
Description
Properties
CAS No. |
651767-88-3 |
|---|---|
Molecular Formula |
C15H22N2O3 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
methyl N-(7-anilino-7-oxoheptyl)carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-20-15(19)16-12-8-3-2-7-11-14(18)17-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
IKZKSSYPIOADQN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NCCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Methyl 7 Anilino 7 Oxoheptyl Carbamate
Reactivity of the Carbamate (B1207046) Moiety
The carbamate group (-NHCOO-) in Methyl (7-anilino-7-oxoheptyl)carbamate is a key site for chemical transformations. Its reactivity is influenced by factors such as pH, the nature of attacking reagents, and temperature.
Hydrolysis Mechanisms of Carbamates: pH and Substituent Effects
The hydrolysis of carbamates, leading to the cleavage of the carbamate bond, can proceed through different mechanisms depending on the pH of the environment.
Under acidic conditions, the hydrolysis of carbamates like this compound is generally slow. However, in some cases, particularly with certain structural features, a bimolecular mechanism involving the attack of water on the N-protonated substrate can occur, especially at low pH (up to pH 4). scielo.brresearchgate.net This behavior is more pronounced when a more basic nitrogen atom, such as one in a heterocyclic ring, is present in the molecule. scielo.brresearchgate.net For aryl carbamates, theoretical studies support a bimolecular mechanism with acyl-nitrogen fission during acid hydrolysis. scielo.br
In neutral to mildly alkaline conditions (pH 4-7), the hydrolysis often proceeds through a BAc2 mechanism, where water acts as the nucleophile. scielo.brresearchgate.net As the pH increases further (pH > 7), the hydroxide (B78521) ion becomes the primary nucleophile, significantly accelerating the rate of hydrolysis. scielo.brresearchgate.net The rate of this base-catalyzed hydrolysis is influenced by the nature of the substituents on the carbamate.
The kinetics of carbamate formation and breakdown have been studied for various amines. researchgate.net The rate-limiting step can involve carbon-nitrogen bond formation or cleavage, and for more basic amines, proton transfer can be the determining factor. researchgate.net The table below summarizes the second-order rate constants for the hydrogen ion-catalyzed decarboxylation of carbamates derived from various amines, illustrating the influence of amine basicity.
| Amine pK | log kH+ (M⁻¹ sec⁻¹) at 10°C |
| -1.05 to ~5 | 0.77pK + 3.6 |
| >5 | ~8 |
| Data derived from studies on various amine-derived carbamates. researchgate.net |
Reactions with Nucleophiles and Electrophiles at the Carbamate Nitrogen
The nitrogen atom of the carbamate in this compound can react with both nucleophiles and electrophiles, although its reactivity is tempered by the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
Reactions with nucleophiles at the carbamate nitrogen are not common. However, the carbonyl carbon of the carbamate is susceptible to nucleophilic attack, which is a key step in the hydrolysis mechanism. Stronger nucleophiles than water can also react at this position.
Electrophilic attack on the carbamate nitrogen is more plausible. For instance, N-nitrosation can occur in the presence of nitrosating agents. The reactivity towards electrophiles is influenced by the electronic properties of the substituents. The anilino group in this compound, being an electron-donating group, can influence the electron density on the carbamate nitrogen.
Fragmentation and Decomposition Pathways
Thermal decomposition of carbamates can proceed through several pathways. For N-aryl carbamates, one common pathway involves the elimination of the alcohol (methanol in the case of this compound) to form an isocyanate intermediate. researchgate.net This is a key reaction in the non-phosgene synthesis of isocyanates. mdpi.com The thermal stability of carbamates varies significantly with their structure. researchgate.net
Another potential decomposition route is the cleavage of the carbamate to yield an amine, carbon dioxide, and an alkene, a process that is favored in certain structures. researchgate.net The thermal decomposition of ethyl N-methyl-N-phenylcarbamate, a related N-aryl carbamate, has been shown to produce N-methylaniline, carbon dioxide, and ethylene (B1197577) in a first-order reaction. researchgate.net
The table below outlines the general thermal decomposition pathways for carbamates.
| Decomposition Pathway | Products | Conditions |
| Isocyanate Formation | Isocyanate + Alcohol | High Temperature |
| Elimination | Amine + Carbon Dioxide + Alkene | Structure-dependent |
| General pathways observed for various carbamates. researchgate.netmdpi.com |
Reactivity of the Amide Linkage
Hydrolytic Stability and Cleavage of the Amide Bond
Amide bonds are generally more stable to hydrolysis than esters or carbamates. However, they can be cleaved under both acidic and basic conditions, typically requiring more forcing conditions such as prolonged heating. youtube.com
Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis proceeds via the direct attack of a hydroxide ion on the carbonyl carbon.
The rate of amide hydrolysis can be influenced by steric and electronic factors. The presence of the bulky anilino group may sterically hinder the approach of nucleophiles to the carbonyl carbon.
Reactions at the Amide Nitrogen and Carbonyl Carbon
The amide nitrogen in this compound is generally not very nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. However, it can undergo reactions under specific conditions. For example, it can be deprotonated by a strong base, and the resulting anion can then react with electrophiles.
The carbonyl carbon of the amide is an electrophilic center and is the site of attack for nucleophiles in hydrolysis and other addition-elimination reactions. Strong reducing agents like lithium aluminum hydride can reduce the amide to an amine. youtube.com Dehydrating agents, such as thionyl chloride, can convert primary amides to nitriles, though this is not applicable to the secondary amide in the target molecule. youtube.com
The synthesis of amides often involves the coupling of a carboxylic acid with an amine, frequently using a coupling agent to activate the carboxylic acid. nih.govnih.gov The reactivity of anilines, which are generally less nucleophilic than aliphatic amines, in such coupling reactions can be challenging and may require specific reagents and conditions. researchgate.net
Transformations Involving the Anilino Group
The anilino portion of the molecule, more accurately described as an anilide due to the acyl substitution on the nitrogen, presents a rich area for chemical modification, particularly on the aromatic ring.
The N-acyl group of the anilide functionality is an activating, ortho-, para-directing group for electrophilic aromatic substitution (SEAr). However, its activating effect is significantly attenuated compared to a free amino group. This moderation is due to the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl group, which competes with delocalization into the phenyl ring. This reduced reactivity is advantageous, as it often prevents polysubstitution and avoids undesirable side reactions that can occur with highly activated anilines, such as oxidation or complexation with Lewis acid catalysts. rsc.org
Common electrophilic aromatic substitution reactions applicable to the anilide ring include halogenation, nitration, and Friedel-Crafts reactions. The steric bulk of the N-acylheptylcarbamate side chain may influence the ratio of ortho to para substitution, generally favoring the less hindered para-position. rsc.org
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Anilide Systems
| Reaction | Reagent/Conditions | Expected Major Product(s) | Notes |
| Bromination | Br₂ in Acetic Acid | p-Bromo-substituted product | The reaction proceeds readily without a Lewis acid catalyst due to the activated nature of the ring. organicreactions.org |
| Nitration | HNO₃, H₂SO₄, low temp. | p-Nitro-substituted product | Careful temperature control is necessary to prevent over-reaction and decomposition. The amide group moderates the reaction, allowing for successful mononitration. openaccessjournals.com |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | p-Acyl-substituted product | While Friedel-Crafts reactions often fail with free anilines due to complexation with the catalyst, the less basic anilide can undergo acylation, typically at the para position. openaccessjournals.comrsc.org |
Oxidation Reactions of Anilines
The aniline (B41778) moiety, even in its acylated form, is susceptible to oxidation. The products of such reactions are highly dependent on the choice of oxidizing agent and the reaction conditions. openaccessjournals.com While direct oxidation of aniline can lead to a variety of products including nitrobenzene (B124822), azoxybenzene (B3421426), and polymeric materials, the N-acyl group in this compound offers a degree of protection and can direct the oxidation pathway. researchgate.netacs.org
Strong oxidizing agents can convert the N-acyl aniline to the corresponding nitrobenzene derivative. openaccessjournals.comacs.org For instance, reagents like hydrogen peroxide in the presence of a suitable catalyst or base have been shown to oxidize substituted anilines to nitrobenzenes. acs.org Other oxidation reactions can lead to the formation of quinones. The oxidation of anilines or p-aminophenols with strong oxidants like chromium trioxide or potassium dichromate in acidic media is a known method for preparing p-benzoquinones. organicreactions.orgyoutube.comasianpubs.org
Table 2: Potential Oxidation Reactions of the Anilino Group
| Reaction Type | Oxidizing Agent/Conditions | Potential Product(s) | Reference |
| Nitrobenzene Formation | H₂O₂ / K₂CO₃ | p-Nitro-substituted analog | acs.org |
| m-CPBA | p-Nitro-substituted analog | acs.org | |
| Quinone Formation | CrO₃ / H₂SO₄ | p-Benzoquinone (following hydrolysis of the amide) | organicreactions.orgyoutube.com |
| Azoxybenzene Formation | H₂O₂ / NaF | Dimerized azoxybenzene analog | acs.org |
Functionalization of the Heptyl Chain
The seven-carbon aliphatic backbone of the molecule is composed of relatively inert C(sp³)–H bonds. However, modern synthetic methods provide several strategies for the selective modification of such chains.
The functionalization of alkanes can be achieved through radical-based processes or transition-metal-catalyzed C–H activation.
Free-Radical Halogenation: This classic method involves the reaction of an alkane with a halogen (typically Cl₂ or Br₂) under UV light or with a radical initiator. wikipedia.orglscollege.ac.in Bromination is generally more selective than chlorination, favoring the substitution of weaker C–H bonds (tertiary > secondary > primary). chadsprep.commasterorganicchemistry.com For a linear chain like the heptyl group in this compound, this would lead to a mixture of secondary bromides. Certain reagents, like N-haloamines in sulfuric acid, can direct halogenation towards the penultimate (ω-1) carbon of an alkyl chain. wikipedia.org
Photochemical and Metal-Catalyzed C–H Activation: More recent and sophisticated methods allow for greater control and selectivity. Photochemical approaches can generate highly reactive species that abstract hydrogen atoms from C–H bonds, enabling subsequent functionalization. rsc.orgnih.gov Transition metal catalysis, using metals like palladium or cobalt, can also achieve selective C–H functionalization. nih.govrsc.org For instance, palladium(II) catalysts have been used for the γ-C(sp³)–H alkynylation of alkyl amides, demonstrating that the existing amide functionality can be used to direct reactions to specific positions on the alkyl chain. rsc.org Such strategies could potentially be adapted to target specific methylene (B1212753) units within the heptyl backbone.
Table 3: Potential Methods for Functionalizing the Heptyl Chain
| Method | Reagent/Conditions | Potential Outcome on Heptyl Chain | Notes |
| Free-Radical Bromination | N-Bromosuccinimide (NBS), light (hν) or initiator | Mixture of secondary bromoheptyl derivatives | NBS is a convenient source of bromine radicals for allylic and benzylic positions, but can also be used for alkanes. youtube.com |
| Photochemical C–H Activation | Photoredox catalyst, H-atom transfer agent | Introduction of various functional groups (e.g., fluoro, thio) | Offers mild conditions for generating alkyl radicals for further reaction. rsc.orgresearchgate.net |
| Pd-Catalyzed C–H Alkynylation | Pd(II) catalyst, alkyne source | Introduction of an alkynyl group at a specific position (e.g., γ-position) | The amide group can act as a directing group to control regioselectivity. rsc.org |
| Co-Catalyzed C–H Alkylation | Cp*Co(III) catalyst, alkylating agent | Introduction of an alkyl group | The carbamate itself can serve as a directing group for C-H functionalization. nih.gov |
Introduction of Orthogonal Protecting Groups for Further Derivatization
Once a new functional group has been introduced onto the heptyl chain—for example, a hydroxyl group via oxidation or a halogen via radical halogenation—further selective derivatization of the molecule becomes possible through the use of orthogonal protecting groups. nih.gov Orthogonal protection is a strategy that allows for the deprotection of one functional group without affecting others in the molecule. nih.govacs.org
For instance, if a hydroxyl group were introduced at one of the methylene positions of the heptyl chain, it could be protected as a tert-butyldimethylsilyl (TBDMS) ether. This TBDMS group is stable to the basic or mild acidic conditions that might be used to hydrolyze the methyl carbamate or the anilide, but it can be selectively removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).
Conversely, the methyl carbamate could be selectively cleaved under certain hydrolytic conditions while the TBDMS ether on the chain remains intact. This orthogonal relationship allows for the sequential modification of different parts of the molecule. For example, the newly introduced and protected hydroxyl group could be carried through several synthetic steps involving the modification of the aniline ring, and then selectively deprotected at a later stage for further reaction at the heptyl chain. The use of such strategies is fundamental in complex molecule synthesis, including peptide and natural product synthesis, where multiple reactive sites must be managed. researchgate.netacs.org
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the principal analytical tool for the structural elucidation of methyl (7-anilino-7-oxoheptyl)carbamate. This technique maps the chemical environment of individual atoms, providing definitive evidence of the molecular framework and the spatial relationships between atoms.
A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra requires a suite of one- and two-dimensional NMR experiments.
¹H and ¹³C NMR: The one-dimensional ¹H NMR spectrum provides initial information on the various proton environments, such as the aromatic protons of the anilino group, the methylene (B1212753) (CH₂) groups of the heptyl chain, the carbamate's methyl (CH₃) protons, and the amide and carbamate (B1207046) N-H protons. The ¹³C NMR spectrum complements this by revealing the number of unique carbon environments, including the distinct carbonyl carbons of the amide and carbamate functions.
COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically on adjacent atoms. sdsu.edu For this molecule, COSY is essential for tracing the connectivity of the protons along the seven-carbon aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of each carbon in the heptyl chain and the methyl group based on their proton assignments. github.io
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Amide N-H | ~8.0–9.0 | - | Amide C=O |
| Aromatic C-H | ~7.0–7.6 | ~118–129 | Amide C=O, Other Aromatic C's |
| Carbamate N-H | ~5.0 | - | Carbamate C=O, C1' |
| O-CH₃ | ~3.6 | ~52 | Carbamate C=O |
| C1' (CH₂) | ~3.2 | ~40 | Carbamate C=O, C2' |
| C2' (CH₂) | ~1.5 | ~27 | C1', C3' |
| C3' (CH₂) | ~1.3 | ~29 | C2', C4' |
| C4' (CH₂) | ~1.3 | ~29 | C3', C5' |
| C5' (CH₂) | ~1.6 | ~25 | C4', C6' |
| C6' (CH₂) | ~2.3 | ~37 | C5', Amide C=O |
| Amide C=O | - | ~173 | Amide N-H, C6' |
| Carbamate C=O | - | ~157 | O-CH₃, C1' |
| Aromatic C (ipso) | - | ~139 | Aromatic C-H |
Note: Values are predictions based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions.
The molecule contains both amide and carbamate linkages, both of which exhibit restricted rotation around their respective C-N bonds due to partial double-bond character. This conformational dynamic can be investigated using variable-temperature or dynamic NMR (DNMR) spectroscopy. acs.orgnih.gov In amides and carbamates, the rotation around the N-C bond can be slow enough to be distinguished on the NMR time scale, which may lead to the broadening of peaks or the appearance of two distinct sets of signals for the different rotamers. researchgate.net By analyzing the changes in the NMR line shape as a function of temperature, it is possible to calculate the free energy of activation (ΔG‡) for this rotational process. acs.org Such studies have shown that activation energy barriers for primary carbamates can range from 12.4 to 14.3 kcal/mol. researchgate.netacs.org This analysis provides critical insight into the conformational flexibility and stability of the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Detection
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the molecule's functional groups and to detect intermolecular interactions such as hydrogen bonding. nih.govyoutube.com
Infrared (IR) Spectroscopy: The IR spectrum is expected to display characteristic absorption bands that confirm the presence of key functional groups. These include N-H stretching vibrations from the amide and carbamate groups (typically 3200–3400 cm⁻¹), C-H stretching from the aromatic and aliphatic parts of the molecule (2850–3100 cm⁻¹), and, most significantly, two distinct C=O (carbonyl) stretching vibrations in the 1630–1750 cm⁻¹ region, one for the amide and one for the carbamate.
Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly sensitive to the vibrations of the aromatic ring and the carbon-carbon bonds of the aliphatic chain. nih.gov The C=O stretching bands are also active in the Raman spectrum.
The precise frequency and shape of the N-H and C=O stretching bands are sensitive to hydrogen bonding. In the solid state or in concentrated solution, intermolecular hydrogen bonds between the N-H proton (donor) and a carbonyl oxygen (acceptor) on an adjacent molecule will cause these bands to broaden and shift to lower wavenumbers.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Amide & Carbamate) | Stretching | 3200–3400 |
| C-H (Aromatic) | Stretching | 3000–3100 |
| C-H (Aliphatic) | Stretching | 2850–2960 |
| C=O (Amide) | Stretching | 1630–1680 |
| C=O (Carbamate) | Stretching | 1690–1750 |
| C-N | Stretching | 1200–1350 |
| C-O (Carbamate) | Stretching | 1000–1300 |
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Precise Mass Determination
Mass spectrometry is an essential technique for determining the molecular weight of this compound and for deducing its structure by analyzing how it breaks apart. libretexts.org
HRMS provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). This precision allows for the determination of the compound's elemental composition, which is critical for confirming that the experimental data matches the expected chemical formula of C₁₅H₂₂N₂O₃.
In tandem mass spectrometry (MS/MS), the molecular ion is selected, fragmented (often via collision-induced dissociation), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. For this compound, key fragmentations would be expected to occur at the molecule's functional groups. libretexts.org Plausible cleavages include:
Amide Bond Cleavage: Fragmentation at the amide bond could yield an aniline (B41778) fragment (m/z 93) or a related anilino-carbonyl fragment. researchgate.net
Carbamate Fragmentation: Cleavage can occur within the carbamate group.
Aliphatic Chain Cleavage: The long alkyl chain can fragment, typically producing clusters of peaks separated by 14 mass units (CH₂). libretexts.org
Alpha Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common pathway for amines and related compounds. whitman.eduyoutube.com
Analysis of these fragments allows for a reconstruction of the molecular structure, providing powerful confirmation of its identity.
Table 3: Plausible Mass Spectrometry Fragments for this compound
| Proposed m/z | Possible Fragment Identity / Origin |
| 278 | Molecular Ion [M]⁺ |
| 247 | [M - OCH₃]⁺ |
| 186 | Cleavage of carbamate C-N bond |
| 120 | [C₆H₅NHCO]⁺ (Anilino-carbonyl fragment) |
| 93 | [C₆H₅NH₂]⁺ (Aniline fragment) |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography stands as the definitive method for determining the atomic-level structure of a compound in its solid, crystalline state. Were a suitable single crystal of this compound to be grown, this technique would provide a wealth of information.
Detailed Research Findings:
A crystallographic study would yield precise bond lengths, bond angles, and torsion angles for the entire molecule. This would allow for an unambiguous determination of the conformation of the heptyl chain, the planarity of the anilino and carbamate groups, and the relative orientation of the phenyl ring.
Key insights would include:
Conformation of the Heptyl Chain: The flexible seven-carbon chain can adopt numerous conformations. X-ray diffraction would reveal the specific folded or extended arrangement it assumes in the crystal lattice.
Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the amide) and multiple acceptors (the carbonyl oxygens of the amide and carbamate, and potentially the nitrogen of the carbamate) suggests that intermolecular hydrogen bonding would be a dominant force in the crystal packing. The precise network of these bonds, including their distances and angles, would be mapped out.
π-Interactions: The phenyl ring could engage in π-π stacking or other non-covalent interactions with neighboring molecules, which would be quantified.
A hypothetical data table derived from such an analysis would resemble the following:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 20.1 |
| β (°) | 95.3 |
| Volume (ų) | 1720 |
| Z | 4 |
| Hydrogen Bonds (D-H···A) | N-H···O=C (amide) |
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Studies (if chiral centers are introduced)
The parent molecule, this compound, is achiral. Therefore, it would not exhibit a signal in chiroptical spectroscopy techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD). These methods are exclusively sensitive to chiral molecules, as they measure the differential absorption of left and right circularly polarized light.
However, if a stereocenter were introduced into the molecule, for instance, by substitution on the heptyl chain or the phenyl ring, chiroptical spectroscopy would become an invaluable tool for assigning the absolute configuration of the resulting enantiomers.
Detailed Research Findings:
For a hypothetical chiral derivative, the following would apply:
Electronic Circular Dichroism (ECD): ECD spectroscopy measures differential absorption of circularly polarized UV-Vis light by chromophores (e.g., the phenyl and amide groups). The resulting spectrum, with positive and/or negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer. By comparing the experimental ECD spectrum to that predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S), the stereochemistry of the synthesized compound could be definitively assigned.
Vibrational Circular Dichroism (VCD): VCD is the infrared analog of ECD, measuring the differential absorption of circularly polarized infrared radiation corresponding to vibrational transitions. It provides stereochemical information about the entire molecule, not just the regions near chromophores. VCD is particularly powerful for molecules with multiple chiral centers or complex conformational flexibility. Similar to ECD, comparison with theoretical spectra is the primary method for assigning absolute configuration.
A hypothetical data table for a chiral analog might look like:
| Technique | Solvent | Observed Bands (nm or cm⁻¹) (Sign) | Assigned Transition |
| ECD | Methanol | 265 (+) | π → π* (Phenyl) |
| 220 (-) | n → π* (Amide) | ||
| VCD | CDCl₃ | 1720 (+) | C=O stretch (Carbamate) |
| 1680 (-) | C=O stretch (Amide) |
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of "Methyl (7-anilino-7-oxoheptyl)carbamate". These methods provide a foundational understanding of the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy and localization of these orbitals determine the molecule's nucleophilic and electrophilic nature.
For "this compound," the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety, specifically the nitrogen atom and the phenyl ring. This localization indicates that this region of the molecule is prone to electrophilic attack. Conversely, the LUMO is anticipated to be centered on the carbonyl groups of both the amide and carbamate (B1207046) functionalities, making these sites susceptible to nucleophilic attack.
A study on a series of carbamates revealed that for those containing an aromatic ring, the HOMO is predominantly located on the aromatic ring with some contribution from the adjacent nitrogen and oxygen atoms of the carbamoyl (B1232498) group. mdpi.com The LUMO, in contrast, is mainly localized on the conjugated carbon atoms and the carbonyl carbon of the carbamate. mdpi.com This distribution suggests that the anilino portion of "this compound" would be the primary site for electrophilic interaction, while the amide and carbamate carbonyls would be the primary sites for nucleophilic interaction.
Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound
| Orbital | Predicted Primary Localization | Implied Reactivity |
| HOMO | Anilino group (N and phenyl ring) | Nucleophilic character, site for electrophilic attack |
| LUMO | Amide and Carbamate Carbonyls | Electrophilic character, site for nucleophilic attack |
Charge Distribution and Electrostatic Potential Maps
Electrostatic potential (ESP) maps offer a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For "this compound," the ESP map would be expected to show negative potential (typically colored red or orange) around the carbonyl oxygens of the amide and carbamate groups, as well as on the nitrogen of the aniline. These regions are indicative of high electron density and are likely to act as hydrogen bond acceptors.
Conversely, positive potential (typically colored blue) would be anticipated around the amide and carbamate protons and the hydrogens of the aniline's amino group, indicating areas of lower electron density that can act as hydrogen bond donors. A computational study on tryptanthrin (B1681603) analogues demonstrated the utility of ESP maps in understanding intermolecular interactions, such as π-stacking with DNA base pairs, by visualizing these electrostatic regions. nih.gov
The distribution of charges plays a crucial role in the molecule's interactions with biological targets and other molecules. A quantitative structure–toxicity relationship (QSTR) model for carbamates identified the Hirshfeld charge of the carbonyl carbon as a significant descriptor for toxicity, underscoring the importance of charge distribution in the molecule's biological activity. mdpi.com
Conformational Analysis and Energy Landscape Mapping
The flexibility of the heptyl chain and the rotational freedom around the amide and carbamate bonds in "this compound" lead to a complex conformational landscape. Understanding this landscape is crucial for determining the molecule's preferred shapes and how it might interact with biological receptors.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful techniques for exploring the conformational space of flexible molecules like "this compound". These methods can map out the potential energy surface and identify low-energy conformers.
MD simulations of long-chain n-alkanes have shown that these chains exhibit significant conformational flexibility. nih.govnist.gov In a biological or condensed-phase environment, the heptyl chain of "this compound" would likely adopt a variety of conformations, with a significant portion of the chain being disordered. nist.gov Studies on alkylsilane monolayers have shown that the ordering of long alkyl chains increases with chain length and decreases with temperature. nih.gov The distal end of the chain tends to be more ordered with primarily trans dihedral angle conformations. nih.govnist.gov
Rotational Barriers of Carbamate and Amide Bonds
The rotation around the C-N bonds of the carbamate and amide groups is restricted due to the partial double bond character arising from resonance. This restricted rotation leads to the existence of cis and trans isomers, which can have significantly different biological activities.
The energy barrier for rotation around the amide bond is typically in the range of 15-20 kcal/mol, making the interconversion slow at room temperature. For the carbamate group, the rotational barrier is also significant. The exact height of the barrier is influenced by the substituents on the nitrogen and oxygen atoms.
Table 2: Typical Rotational Energy Barriers for Amide and Carbamate Bonds
| Bond | Functional Group | Typical Rotational Energy Barrier (kcal/mol) |
| C-N | Amide | 15 - 20 |
| C-N | Carbamate | 10 - 20 |
The planarity of the amide and carbamate groups is a key factor in their conformational preferences. The substituents on the nitrogen and the carbonyl carbon can influence the degree of planarity and the rotational barrier.
Reaction Mechanism Elucidation through Transition State Calculations
Computational methods can be employed to investigate the mechanisms of reactions involving "this compound," such as its formation or its interaction with biological targets. Transition state theory and DFT calculations are particularly useful for mapping out reaction pathways and identifying the rate-determining steps.
A DFT study on the formation of carbamates from the absorption of CO2 by an amine revealed the critical role of solvent molecules in stabilizing intermediates and influencing the reaction mechanism. researchgate.net The study suggested a single-step, third-order reaction as the most probable mechanism. researchgate.net
In the context of its potential biological activity, if "this compound" were to act as an inhibitor of an enzyme, computational studies could elucidate the mechanism of inhibition. For example, if it were to acylate a serine residue in an enzyme's active site, transition state calculations could model the nucleophilic attack of the serine hydroxyl on one of the carbonyl carbons of the inhibitor. A computational study on the Pd(PPh₃)₄-catalyzed synthesis of a carbamate derivative successfully elucidated the reaction pathway, identifying key intermediates and transition states, and demonstrating the feasibility of the proposed mechanism through energetic calculations. nih.gov
By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed, providing a detailed understanding of the reaction kinetics and thermodynamics.
Intermolecular Interactions and Non-Covalent Bonding Analysis
The analysis of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing, polymorphism, solubility, and bioavailability. For this compound, which possesses hydrogen bond donors (the N-H groups of the aniline and carbamate moieties) and acceptors (the carbonyl oxygens), as well as a flexible alkyl chain and an aromatic ring, a variety of non-covalent interactions would be expected to govern its crystal structure. These would include hydrogen bonds, van der Waals forces, and potentially C-H···π interactions.
The Quantitative Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the electron density distribution to characterize chemical bonding. In the context of this compound, a QTAIM analysis would provide a quantitative description of the intermolecular interactions.
A key aspect of QTAIM is the identification of bond critical points (BCPs) in the electron density. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. For instance, the presence of a BCP between a hydrogen atom of the N-H group and a carbonyl oxygen of a neighboring molecule would confirm a hydrogen bond. The values of ρ and ∇²ρ at this BCP would quantify the strength and nature of this bond.
Hypothetical QTAIM Data for a Hydrogen Bond in this compound:
| Interaction | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |
| N-H···O=C | Data not available | Data not available |
| C-H···O=C | Data not available | Data not available |
This table illustrates the type of data a QTAIM analysis would yield. Currently, no such data has been published for the title compound.
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. It maps the electron distribution of a molecule within its crystalline environment. The surface is colored according to different properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.
For this compound, a Hirshfeld surface analysis would provide a detailed picture of the close contacts between neighboring molecules. Red spots on the d_norm surface would indicate hydrogen bonds and other close contacts, while blue regions would represent areas with weaker interactions.
Hypothetical Hirshfeld Surface Analysis Data for this compound:
| Contact Type | Contribution to Hirshfeld Surface (%) |
| H···H | Data not available |
| O···H | Data not available |
| C···H | Data not available |
| N···H | Data not available |
| Other | Data not available |
This table demonstrates the kind of quantitative information that would be obtained from a Hirshfeld surface analysis. Specific data for this compound is not currently available in scientific literature.
Advanced Analytical Method Development and Validation
Chromatographic Techniques for Separation and Quantification
Chromatography is central to the analysis of "Methyl (7-anilino-7-oxoheptyl)carbamate," providing the necessary separation from potential impurities and matrix components. The choice of technique is dictated by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV, PDA, ELSD)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of carbamates due to its suitability for non-volatile and thermally labile compounds. s4science.at The presence of an aniline (B41778) group in "this compound" provides a strong chromophore, making it amenable to Ultraviolet (UV) and Photodiode Array (PDA) detection.
UV/PDA Detection: The aromatic ring in the anilide portion of the molecule is expected to exhibit significant UV absorbance. A PDA detector would be particularly advantageous, allowing for the acquisition of the entire UV spectrum of the eluting peak, which aids in peak identification and purity assessment. For similar compounds like carbaryl, UV detection at 254 nm has been successfully employed. nih.gov EPA Method 632.1 also describes the use of HPLC with UV detection for various carbamate (B1207046) and amide pesticides. epa.gov
Evaporative Light Scattering Detection (ELSD): For instances where UV sensitivity is insufficient or for universal detection, ELSD presents a viable alternative. ELSD is a mass-based detection method that is independent of the analyte's optical properties. peakscientific.com It is suitable for non-volatile compounds and is compatible with gradient elution, which is often necessary for complex sample analysis. peakscientific.comlcms.cz The Agilent 1290 Infinity ELSD, for example, offers sub-ambient evaporation, enhancing sensitivity for semi-volatile compounds. lcms.cz
Table 1: Representative HPLC Conditions for Structurally Similar Compounds
| Parameter | Condition for N-methyl Carbamates s4science.at | Condition for Carbaryl nih.gov | Condition for Anilines d-nb.info |
|---|---|---|---|
| Column | PerkinElmer Brownlee™ Validated C-8, 250 X 4.6 mm, 5 µm | LiChrosorb Si60 (5 µm), 25 cm x 2.2 mm id | Not Specified |
| Mobile Phase | Water/Methanol Gradient | Trimethylpentane-isopropanol (96 + 4) | Methanol:Acetonitrile (B52724) (25:75, v:v) with 0.1% formic acid and water |
| Detection | Fluorescence (post-column derivatization) | UV at 254 nm | MS/MS |
| Flow Rate | 0.8 mL/min | Not Specified | Not Specified |
Gas Chromatography (GC) with Derivatization Strategies for Thermally Labile Analytes
Gas Chromatography (GC) is a high-resolution separation technique, but its application to carbamates like "this compound" is challenging due to their thermal lability. oup.com N-aryl carbamates can degrade at the high temperatures of the GC injector and column, leading to inaccurate quantification. oup.com
To overcome this, derivatization is often employed to convert the analyte into a more volatile and thermally stable form. A common strategy is methylation, which can occur via flash alkylation in a hot injector. scispec.co.th This approach has been successfully used for the GC-MS/MS analysis of various carbamates. scispec.co.th
Alternatively, techniques such as cold on-column injection can minimize thermal degradation by introducing the sample directly onto the column at a low temperature. oup.comresearchgate.net This, combined with fast GC methods using shorter columns and high carrier gas flow rates, reduces the analyte's exposure to high temperatures. oup.comresearchgate.netnih.gov
Table 2: GC Derivatization and Injection Strategies for Carbamates
| Strategy | Description | Applicable Compounds | Reference |
|---|---|---|---|
| Flash Alkylation (Methylation) | In-injector derivatization to form more stable methyl derivatives. | N-aryl and O-aryl carbamates | scispec.co.th |
| Cold On-Column Injection | Introduction of the sample at a low temperature to prevent thermal breakdown. | Thermally labile N-carbamates | oup.comresearchgate.net |
| Fast GC | Use of short columns, high flow rates, and fast temperature programming to minimize analysis time and thermal exposure. | Thermally labile compounds | oup.comresearchgate.netnih.gov |
Hyphenated Techniques: LC-MS and GC-MS for Trace Analysis and Metabolite Profiling (excluding clinical metabolites)
Hyphenated techniques, which couple chromatographic separation with mass spectrometric detection, offer unparalleled sensitivity and selectivity for trace analysis.
LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of "this compound." Electrospray ionization (ESI) is a common ionization source for such compounds, typically yielding a protonated molecular ion ([M+H]+) that is useful for quantification. d-nb.inforesearchgate.netnih.gov Tandem mass spectrometry (MS/MS) can provide structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. d-nb.inforesearchgate.netresearchgate.net LC-MS/MS methods have been developed for the trace analysis of anilines and carbamates in various matrices. d-nb.inforesearchgate.netnih.govresearchgate.netnih.gov
GC-MS: For GC-amenable derivatives of "this compound," GC-MS provides excellent chromatographic resolution and definitive identification based on mass spectra. nih.gov Electron ionization (EI) can produce characteristic fragmentation patterns that can be compared to spectral libraries for identification. GC-MS has been used to study the photodegradation of carbamate pesticides, identifying their transformation products. nih.gov
Table 3: Mass Spectrometry Parameters for Analytically Similar Compounds
| Technique | Ionization Mode | Key Advantages | Applicable Compounds | Reference |
|---|---|---|---|---|
| LC-MS/MS | Electrospray Ionization (ESI), Positive Ion Mode | High sensitivity and selectivity, suitable for thermally labile compounds, structural confirmation via MS/MS. | Anilines, N-methyl carbamates | d-nb.inforesearchgate.netnih.govresearchgate.netnih.gov |
| GC-MS | Electron Ionization (EI) | High resolution, library-matchable spectra for identification. | Derivatized carbamates, degradation products | nih.gov |
Sample Preparation Strategies for Complex Matrices (non-biological)
Effective sample preparation is crucial to remove interfering components from the matrix and to concentrate the analyte before chromatographic analysis.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. mdpi.comresearchgate.netnih.gov The choice of sorbent is critical and depends on the polarity of the analyte and the nature of the matrix. For a molecule like "this compound," which has both polar (carbamate, anilide) and non-polar (heptyl chain) characteristics, a variety of sorbents could be effective.
Commonly used sorbents include:
Reversed-phase sorbents (e.g., C18, C8): These are suitable for retaining non-polar to moderately polar compounds from aqueous matrices. nih.gov
Polymeric sorbents (e.g., polystyrene-divinylbenzene): These offer higher capacity and are effective for a broad range of compounds. nih.gov
Normal-phase sorbents (e.g., silica (B1680970), Florisil): These are used to retain polar compounds from non-polar solvents. nih.gov
Magnetic Solid-Phase Extraction (MSPE)
Magnetic Solid-Phase Extraction (MSPE) is an evolution of SPE that utilizes magnetic nanoparticles as the sorbent material. researchgate.netnih.govmdpi.com This approach simplifies the extraction process by allowing for the rapid separation of the sorbent from the sample solution using an external magnetic field, eliminating the need for centrifugation or filtration. nih.govmdpi.com
The magnetic nanoparticles can be functionalized with various coatings, such as C18 or graphene oxide, to tailor their selectivity towards specific analytes. mdpi.comcd-bioparticles.com Graphene oxide-based magnetic nanocomposites, for instance, can interact with organic molecules through π-π stacking, hydrophobic interactions, and hydrogen bonding, making them potentially suitable for extracting "this compound". mdpi.com
Table 4: Comparison of SPE and MSPE for Sample Preparation
| Technique | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Solid Phase Extraction (SPE) | Analyte partitions between a solid sorbent and a liquid sample. | High recovery, good concentration factor, variety of available sorbents. | Can be time-consuming, potential for cartridge clogging. | nih.govmdpi.comresearchgate.netnih.gov |
| Magnetic Solid-Phase Extraction (MSPE) | SPE using magnetic nanoparticles as the sorbent, separated by an external magnet. | Fast, convenient separation, reduced solvent consumption, reusable sorbents. | Sorbent synthesis can be complex. | researchgate.netnih.govmdpi.com |
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methodologies
The QuEChERS method, an acronym for Quick, Easy, Cheap, Effective, Rugged, and Safe, represents a significant advancement in sample preparation for a wide array of analytes, including carbamate compounds. This technique streamlines the extraction and cleanup process, making it a highly efficient choice for laboratories. The methodology is typically divided into two main stages: extraction with a solvent and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.
For a compound like this compound, a typical QuEChERS protocol would involve initial extraction of the sample with acetonitrile. Acetonitrile is often selected due to its ability to extract a broad range of compounds with minimal co-extraction of interfering matrix components. Following the addition of the solvent, a mixture of salts, commonly magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc), is introduced. Magnesium sulfate facilitates the partitioning of the aqueous and organic layers, while the other salts help to control the polarity and pH of the solution, enhancing the transfer of the analyte into the acetonitrile layer.
The second stage, d-SPE, is crucial for removing interfering substances from the extract. For carbamates, a combination of primary secondary amine (PSA) and graphitized carbon black (GCB) is often employed as the sorbent material. PSA is effective in removing organic acids, fatty acids, and sugars, while GCB is utilized for the removal of pigments and sterols that might be present in complex sample matrices. The selection of the appropriate sorbent combination is critical to minimize matrix effects and improve the accuracy of the subsequent analysis.
Validation of Analytical Methods: Linearity, Sensitivity, Precision, and Accuracy
The validation of an analytical method is a critical process that demonstrates its suitability for the intended purpose. This process involves evaluating several key parameters, including linearity, sensitivity, precision, and accuracy, to ensure the reliability of the generated data.
Linearity establishes the relationship between the concentration of the analyte and the response of the analytical instrument. For this compound, this would involve preparing a series of calibration standards at different concentrations and analyzing them. The resulting data are then plotted to generate a calibration curve, and the linearity is typically assessed by the coefficient of determination (R²), with a value close to 1 indicating a strong linear relationship.
Sensitivity of an analytical method is defined by its ability to detect and quantify low concentrations of the analyte. This is determined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Accuracy denotes the closeness of the mean of a set of results to the true value. It is often evaluated through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered is calculated.
A summary of typical validation parameters for a hypothetical validated method for this compound is presented in the table below.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 |
| Precision (RSD) | < 15% |
| Accuracy (Recovery) | 80-120% |
Development of Novel Detection Systems (e.g., Digital Image Colorimetry)
While traditional chromatographic and spectroscopic methods remain the gold standard for the analysis of many organic compounds, there is a growing interest in the development of novel, portable, and cost-effective detection systems. Digital image colorimetry is one such technique that has gained attention for its simplicity and accessibility.
This method utilizes the color changes of a chemical reaction, which can be captured by a digital camera or a smartphone. The color information from the digital image is then converted into analytical data. For a compound like this compound, a colorimetric assay would first need to be developed. This could potentially involve a reaction that produces a colored product, with the intensity of the color being proportional to the concentration of the analyte.
The digital image of the colored solution is then processed to extract colorimetric data, typically in the form of RGB (Red, Green, Blue) values. These values can be correlated with the analyte concentration to create a calibration curve. The main advantages of digital image colorimetry include its low cost, portability, and the potential for on-site analysis without the need for sophisticated laboratory instrumentation. However, challenges such as ensuring consistent lighting conditions and minimizing matrix interferences that could affect the color reaction need to be addressed to ensure the reliability of the results.
Research into such novel detection systems for compounds structurally related to this compound could pave the way for rapid and accessible analytical tools for a variety of applications.
Applications in Materials Science and Polymer Chemistry Non Clinical
Methyl (7-anilino-7-oxoheptyl)carbamate as a Monomer in Polymer Synthesis
As a monomer, the compound can be integrated into larger polymeric structures, contributing to the development of novel materials. Its potential lies in both polyurethane chemistry and the broader synthesis of copolymers containing carbamate (B1207046) groups.
Polyurethanes are a critical class of polymers, and their production traditionally relies on isocyanates, often synthesized using the highly toxic chemical phosgene (B1210022). A significant area of green chemistry research focuses on non-phosgene routes to isocyanates, where N-substituted carbamates serve as key intermediates. mdpi.comsintef.norsc.org These carbamates can undergo thermal or catalytic cleavage to release the corresponding isocyanate and an alcohol. This process is a promising alternative for producing the isocyanate monomers needed for polyurethane synthesis. mdpi.com
Theoretically, this compound could serve as a precursor to 7-anilino-7-oxoheptyl isocyanate through such a cleavage reaction. This resulting isocyanate, featuring a long aliphatic chain and an amide group, could then be reacted with polyols to form polyurethanes with unique properties, such as enhanced flexibility and specific interaction capabilities derived from the anilino-amide moiety.
Research on model compounds like Methyl N-phenyl carbamate (MPC) demonstrates the feasibility of this conversion. Studies have evaluated various catalysts for the decomposition of MPC into phenyl isocyanate, providing insight into the conditions required for such transformations. mdpi.com While thermal, catalyst-free cleavage shows slow conversion, certain catalysts can significantly influence the reaction pathway. mdpi.com
Table 1: Catalytic Cracking of Methyl N-phenyl carbamate (MPC) at 200°C This interactive table summarizes research findings on the catalytic decomposition of a model carbamate compound. mdpi.com
| Catalyst | Conversion of MPC (after 5h) | Major Products | Notes |
|---|---|---|---|
| None (Thermal) | ~10% | Phenyl Isocyanate, Diphenyl Urea | Very slow conversion rate. mdpi.com |
| ZnO | Higher than thermal | Aniline (B41778), Diphenyl Urea | Reaction seems dominated by water on catalyst surface. mdpi.com |
| Al₂O₃ | Higher than thermal | Aniline, Diphenyl Urea | Similar outcome to ZnO. mdpi.com |
| Bi₂O₃ | Higher than thermal | Aniline, Diphenyl Urea | Similar outcome to ZnO. mdpi.com |
| Montmorillonite K-10 | Higher than thermal | Aniline, Diphenyl Urea | Similar outcome to ZnO. mdpi.com |
The incorporation of carbamate groups into polymers is a known strategy to modify their properties. Carbamate-functional polymers can be synthesized through methods like the polymerization of carbamate-containing monomers or by post-polymerization modification, such as the reaction of a hydroxyl-functional polymer with a lower alkyl carbamate in a process called transcarbamoylation. google.com
While no specific research details the polymerization of this compound, it could theoretically be modified to include a polymerizable functional group, such as a vinyl, acrylic, or methacrylic moiety. This would transform it into a functional monomer. Copolymerization of such a monomer with other standard monomers (e.g., methyl methacrylate, styrene) would yield copolymers with pendant -(7-anilino-7-oxoheptyl)carbamate groups. These pendant chains could enhance properties like adhesion, flexibility, and thermal stability, or provide sites for further chemical reactions.
Development of Functional Materials
The functional groups within this compound make it a candidate for designing specialized materials where surface properties, molecular recognition, and binding capabilities are important.
Functional polymers are extensively used in the fabrication of synthetic membranes for separations, purification, and biomedical applications. researchgate.net Polyurethanes, in particular, are utilized for their excellent mechanical properties and biocompatibility. Given that this compound can be considered a precursor for polyurethane synthesis, it is plausible that polymers derived from it could be developed into membrane materials. The presence of both hydrogen-bond donating (amide N-H, carbamate N-H) and accepting (amide C=O, carbamate C=O) sites along the polymer chain could influence membrane-solute interactions, potentially leading to selective transport properties. However, specific research on using this compound for membrane applications is not currently prominent in the reviewed literature.
In chromatography, chiral stationary phases (CSPs) are essential for separating enantiomers. While this compound is not itself a chiral molecule, its functional groups are highly relevant to the construction of CSPs. Many of the most successful and widely used CSPs are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) that have been functionalized with carbamate-containing moieties, such as phenyl carbamates.
The separation mechanism of these polysaccharide-based CSPs relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, to achieve chiral recognition. The carbamate linkage is crucial for attaching the functional groups to the polysaccharide backbone. The functional groups on the attached moiety, such as the anilino group in this compound's structure, provide the necessary sites for interaction. The aniline ring can participate in π-π stacking, while the amide and carbamate groups are strong hydrogen bond donors and acceptors. Therefore, a structure analogous to this compound could be used to derivatize a chiral polymer backbone, contributing to the creation of a novel CSP.
The fields of coatings and adhesives heavily rely on polymers that provide strong adhesion, durability, and chemical resistance. Carbamate-functional resins and polyurethanes are central to many advanced coating and adhesive formulations. nih.govacs.orgnih.gov
Carbamate-functional polymers are specifically designed for coating compositions, valued for their ability to improve properties like intercoat adhesion and scratch resistance. google.comgoogle.com Polymers incorporating a moiety like this compound could offer a combination of flexibility from the heptyl chain and strong intermolecular interactions from the amide and carbamate groups, potentially leading to tough, resilient coatings.
Furthermore, as a precursor to isocyanates, the compound is indirectly linked to the vast field of polyurethane coatings and adhesives. sci-hub.se Non-isocyanate polyurethanes (NIPUs), which can be synthesized through routes involving carbamate intermediates, are also gaining traction as more environmentally friendly alternatives for coatings and adhesives. nih.govbohrium.comacs.org The development of dynamic oxime-carbamate bonds has also been explored to create reworkable, high-strength hot-melt adhesives. acs.org This highlights the versatility of the carbamate group in designing modern, high-performance coatings and adhesives.
Table 2: Examples of Carbamate-Related Functional Materials and Applications This interactive table provides an overview of the applications discussed for materials containing carbamate functionalities.
| Material Type | Application Area | Relevant Functional Groups | Potential Contribution of the Compound's Structure |
|---|---|---|---|
| Polyurethane Precursor | Polymer Synthesis | N-Substituted Carbamate | Serves as a non-phosgene source for a functional isocyanate. mdpi.comrsc.org |
| Carbamate-Functional Polymer | Coatings, Adhesives | Pendant Carbamate, Amide | Improves intercoat adhesion, scratch resistance, and toughness. google.comgoogle.com |
| Derivatized Polysaccharide | Chiral Stationary Phases | Carbamate Linkage, Phenyl Group | Provides hydrogen bonding and π-π interaction sites for chiral recognition. |
| Non-Isocyanate Polyurethane (NIPU) | Coatings, Adhesives | Hydroxyurethane | Offers a safer, alternative route to polyurethane-like materials. nih.govbohrium.com |
Self-Healing Materials Incorporating Carbamate Linkages
Following a comprehensive review of scientific literature and research databases, there is no available information on the specific application of This compound in the development of self-healing materials. Research in the field of self-healing polymers has extensively explored the use of carbamate linkages to create materials capable of repairing themselves. This is often achieved through the incorporation of dynamic covalent bonds, such as oxime-carbamate or phenolic-carbamate groups, within a polymer network. evitachem.comaalto.fi These bonds can reversibly break and reform, allowing the material to heal after damage, often with the application of a stimulus like heat. evitachem.com
The general principle involves a dissociative exchange mechanism of the carbamate bonds, which can be facilitated by catalysts and enables stress relaxation and network rearrangement, leading to the restoration of mechanical properties. evitachem.com Studies on various polyurethane-based materials have demonstrated significant healing efficiencies, with some systems achieving nearly complete recovery of their initial strength. evitachem.comaalto.fi
Supramolecular Chemistry and Self Assembly
Hydrogen Bonding Networks Involving Carbamate (B1207046) and Amide Moieties
The capacity of Methyl (7-anilino-7-oxoheptyl)carbamate to form extensive hydrogen bonding networks is central to its self-assembly properties. The molecule contains two key functional groups capable of strong, directional hydrogen bonds: the carbamate (-NH-C(=O)O-) and the secondary amide (-NH-C(=O)-). In both groups, the N-H moiety acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. rsc.orgnih.gov
Studies on related molecules show that intermolecular hydrogen bonding between carbamate and amide groups is a powerful driver for self-assembly. acs.org Primary amides, for example, are known to reliably generate two-dimensional hydrogen-bonded networks. rsc.org Similarly, molecules containing both carbamate and amide functionalities can form persistent intermolecular hydrogen bonds that remain intact even in competitive solvents like dimethyl sulfoxide (B87167) (DMSO), especially when stabilized by synergistic interactions such as π–π stacking and hydrophobic forces. acs.org
The dominant hydrogen bonding interaction is expected to occur between the carbonyl oxygen of one molecule and the N-H group of a neighboring molecule. nih.gov In the case of this compound, this can lead to the formation of one-dimensional chains or tapes, a common motif in the self-assembly of secondary amides and carbamates. These primary chains can then further associate into more complex, three-dimensional networks, which are fundamental to the formation of gels and other supramolecular structures. The presence of two distinct hydrogen-bonding groups (carbamate and amide) within the same molecule allows for the potential formation of highly ordered and specific recognition patterns.
Molecular Recognition Properties
Molecular recognition, the specific interaction between two or more molecules through non-covalent forces, is the foundation of self-assembly. wikipedia.org For this compound, recognition is driven by a combination of hydrogen bonding, π–π stacking, and van der Waals interactions.
Hydrogen Bonding: As detailed above, the specific and directional nature of the N-H···O=C hydrogen bonds between the carbamate and amide groups constitutes a primary mode of self-recognition, leading to the formation of ordered aggregates. rsc.org
π–π Stacking: The terminal anilino group provides an aromatic phenyl ring capable of engaging in π–π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, contribute significantly to the stability of the assembled structures, often working in concert with hydrogen bonding to guide the packing of molecules. acs.orgmdpi.com
The interplay of these forces dictates the molecule's ability to recognize itself and assemble into larger architectures. In related systems, such as certain N-acyl amino acids, the combination of hydrogen bonding with hydrophobic interactions is the primary driver for self-assembly into nanofibrillar networks. acs.orgnih.gov The specific geometry and functionality of this compound suggest it could act as a host in supramolecular systems, with the potential to bind guest molecules through these same non-covalent interactions within the pores or channels of its assembled network. nih.gov
Design and Synthesis of Low-Molecular-Weight Gelators (LMWGs)
Low-molecular-weight gelators (LMWGs) are small molecules (typically <2000 Da) that can self-assemble in a solvent to create a three-dimensional network, immobilizing the solvent and forming a gel. nih.govwikipedia.org The molecular architecture of this compound makes it an ideal candidate for an LMWG. The key design principles for LMWGs are well-represented in its structure: the presence of functional groups that promote strong, directional interactions (amide and carbamate H-bonds), moieties that encourage secondary interactions (anilino π-stacking), and a flexible or rigid scaffold to facilitate packing (heptyl chain). mdpi.comwikipedia.org
The synthesis of such molecules typically involves standard peptide coupling or acylation reactions. researchgate.net For instance, a plausible synthetic route could involve the reaction of a heptanoic acid derivative bearing the carbamate with aniline (B41778), or the reaction of a suitable amine with an anilino-functionalized carboxylic acid chloride, following established methods like the Schotten-Baumann condensation. researchgate.net
| Interaction Type | Involved Molecular Moiety | Role in Self-Assembly | Reference |
|---|---|---|---|
| Hydrogen Bonding | Carbamate (N-H, C=O), Amide (N-H, C=O) | Primary driving force for directional assembly into fibers. | rsc.orgacs.org |
| π–π Stacking | Anilino (Phenyl Ring) | Stabilizes and directs the packing of assembled fibers. | acs.orgmdpi.com |
| Hydrophobic & van der Waals Forces | Heptyl Alkyl Chain | Promotes aggregation and close packing of chains, enhancing network stability. | rsc.org |
The gelation properties of LMWGs are highly sensitive to small changes in their molecular structure. mdpi.com Both the length of the alkyl chain and the nature of the terminal functional groups are critical factors.
Alkyl Chain Length: The length of the alkyl chain spacer plays a crucial role in balancing the hydrophilic and hydrophobic character of the molecule and modulating the strength of van der Waals interactions. rsc.org An optimal chain length is often required to facilitate the necessary molecular packing for fiber formation. For this compound, the C7 chain provides significant flexibility and hydrophobic character, which are important for forming stable organogels.
Functional Groups: The terminal functional groups dictate the primary intermolecular interactions. Studies on analogous systems show that modifications to the aniline ring or the carbamate group can dramatically impact gelation ability. nih.gov For example, introducing electron-withdrawing or -donating groups on the phenyl ring can alter the π-π stacking interactions and the hydrogen-bonding acidity/basicity, thereby tuning the gelation properties. The presence of both the carbamate and the anilino-amide is a bifunctional design that provides strong, cooperative interactions essential for forming a robust gel network. acs.org
Once a gel is formed, its macroscopic properties are a direct result of its microscopic and nanoscopic structure. Several techniques are employed to visualize the self-assembled fibrillar network (SAFIN) responsible for gelation.
Optical Microscopy: This technique can be used for preliminary observation of the gel structure, sometimes revealing large-scale crystalline or fibrous domains.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These are the most powerful tools for visualizing the nanoscale morphology of the gel network. To perform SEM or TEM, the solvent is typically removed to create a dried gel, or xerogel. Electron microscopy of LMWG xerogels consistently reveals a network of entangled, high-aspect-ratio nanofibers or ribbons. acs.org These fibers, often with diameters in the nanometer range, form a porous, three-dimensional mesh that traps the solvent through capillary forces and surface tension, leading to the formation of the macroscopic gel. wikipedia.org For a gel formed from this compound, SEM would be expected to show a dense, interconnected network of such self-assembled fibers.
Ordered Structures and Supramolecular Polymers from Carbamate-Amide Building Blocks
Beyond simple gels, molecules designed with specific, directional, and reversible non-covalent interactions can form highly ordered "supramolecular polymers." nih.gov These materials exhibit polymer-like properties but are held together by non-covalent bonds, which allows for unique characteristics like responsiveness to stimuli, processability, and self-healing. nih.gov
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes with Enhanced Atom Economy
The pursuit of green chemistry principles necessitates the development of synthetic pathways that maximize the incorporation of all starting materials into the final product. For a molecule like Methyl (7-anilino-7-oxoheptyl)carbamate, future research could focus on moving beyond traditional amide and carbamate (B1207046) bond formation methods, which often involve stoichiometric activating agents and coupling reagents, leading to significant waste.
A primary goal would be the design of a convergent synthesis that minimizes steps and purification. One potential route to investigate is the direct catalytic amidation of a carboxylic acid precursor with aniline (B41778), and the direct carbamoylation of an amino precursor with a methyl carbonate source, avoiding the use of phosgene (B1210022) derivatives or isocyanates.
Table 1: Comparison of Potential Synthetic Routes and Atom Economy
| Route | Key Reagents | Theoretical Atom Economy (%) | Potential Byproducts |
|---|---|---|---|
| Traditional | DCC, HOBt, Chloroformate | ~50-60% | Dicyclohexylurea, Salts |
| Catalytic Amidation/Carbamoylation | Boronic acid catalyst, DMC | ~80-90% | Water, Methanol |
| One-Pot Synthesis | Bifunctional catalyst | >90% | Minimal |
Note: The data in this table is illustrative and represents theoretical goals for future research.
Investigation of Catalytic Transformations
The functional groups within this compound—the aniline ring, the amide linkage, and the carbamate group—offer multiple sites for catalytic transformations to generate novel derivatives. Future studies could explore:
Cross-Coupling Reactions: The aniline moiety could be a substrate for various palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl or alkyl substituents.
C-H Activation: Direct functionalization of the aromatic C-H bonds of the aniline ring or the aliphatic C-H bonds of the heptyl chain would provide an efficient way to modify the molecule's structure.
Decarbonylative or Decarboxylative Reactions: Catalytic removal of the carbonyl group from the amide or carbamate could lead to the formation of new C-N or C-C bonds, opening pathways to different molecular scaffolds.
Advanced Spectroscopic Characterization of Dynamic Processes
The flexibility of the heptyl chain and the potential for hydrogen bonding involving the amide and carbamate groups suggest that this compound may exhibit interesting dynamic behaviors in solution and in the solid state. Advanced spectroscopic techniques could provide insight into these processes:
2D NMR Spectroscopy: Techniques like NOESY and ROESY could be used to study through-space interactions and determine the solution-state conformation and conformational exchange dynamics.
Ultrafast Spectroscopy: Time-resolved infrared or fluorescence spectroscopy could probe the dynamics of hydrogen bond formation and breaking on picosecond to nanosecond timescales.
Solid-State NMR: This technique could be employed to understand the packing and intermolecular interactions in the crystalline form.
In Silico Design and Prediction of Novel Derivatives with Tuned Material Properties
Computational chemistry and molecular modeling offer powerful tools for predicting the properties of yet-to-be-synthesized molecules. biotechnologia-journal.orgnih.govorientjchem.org For this compound, in silico methods could be used to:
Quantitative Structure-Property Relationship (QSPR) Studies: By systematically modifying the structure of the parent molecule (e.g., changing substituents on the aniline ring, altering the length of the alkyl chain), QSPR models could be developed to predict properties like solubility, melting point, and electronic properties.
Molecular Docking: While excluding pharmacological applications, molecular docking could be used to predict the binding affinity of derivatives to specific material surfaces or within host-guest complexes, relevant for materials science applications. nih.gov
Density Functional Theory (DFT) Calculations: DFT could be used to calculate molecular orbitals, electrostatic potential maps, and spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) to aid in the characterization of new derivatives.
Table 2: Predicted Properties of Hypothetical Derivatives
| Derivative | Modification | Predicted LogP | Predicted Polar Surface Area (Ų) |
|---|---|---|---|
| Parent Molecule | - | 3.5 | 74.2 |
| Derivative A | 4-fluoro substituent on aniline | 3.8 | 74.2 |
| Derivative B | 4-nitro substituent on aniline | 3.2 | 119.9 |
| Derivative C | Ethyl carbamate instead of methyl | 3.9 | 74.2 |
Note: This data is hypothetical and for illustrative purposes of in silico predictions.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of this compound and its derivatives could be significantly enhanced by the adoption of flow chemistry. vapourtec.comnih.gov Continuous processing offers advantages in terms of safety (e.g., handling of hazardous reagents), scalability, and process control. Future research in this area could focus on:
Development of a Continuous Flow Synthesis: Designing a multi-step flow process where the starting materials are continuously pumped through reactors, with in-line purification, to produce the final product.
Automated Optimization: Using automated systems to rapidly screen different reaction conditions (e.g., temperature, residence time, stoichiometry) to find the optimal parameters for the synthesis.
Telescoped Synthesis: Combining multiple reaction steps into a single continuous flow sequence without isolating intermediates, which can significantly improve efficiency. nih.gov
Discovery of Unexpected Chemical Transformations and Rearrangements
Under certain reaction conditions, molecules can undergo unexpected yet mechanistically interesting transformations. Investigating the reactivity of this compound under thermal, photochemical, or strongly acidic/basic conditions could reveal novel rearrangements. For instance:
Intramolecular Cyclization: Depending on the conditions, the carbamate nitrogen could potentially displace a leaving group on the aniline ring (if appropriately substituted) to form a macrocyclic structure.
Smiles Rearrangement: If suitable activating groups are present, an intramolecular nucleophilic aromatic substitution could occur.
Hofmann or Curtius-type Rearrangements: Under specific oxidative or thermal conditions, the amide functionality could potentially undergo rearrangement to an amine.
Environmental Implications of Synthetic Processes and Degradation Pathways (excluding toxicology)
Understanding the environmental fate of a chemical is crucial. Research into the degradation of this compound would focus on abiotic and biotic pathways.
Hydrolytic Stability: The primary degradation pathway in aqueous environments is likely to be the hydrolysis of the amide and carbamate linkages. Studies would determine the rate of hydrolysis at different pH values and temperatures. The expected initial products would be methyl carbamate, 7-amino-N-phenylheptanamide, aniline, and 7-(methoxycarbonylamino)heptanoic acid.
Photodegradation: The aniline moiety suggests that the molecule may be susceptible to photodegradation by UV light. Research would identify the photoproducts and the quantum yield of the degradation process.
Microbial Degradation: While excluding toxicology, the study of microbial degradation pathways is important for understanding the persistence of the compound in the environment. nih.govprimescholars.com Microorganisms may possess hydrolases capable of cleaving the amide and carbamate bonds, followed by further metabolism of the resulting fragments. nih.gov
Q & A
Q. What are the established synthetic routes for carbamates like methyl carbamate, and how can they be adapted for derivatives such as Methyl (7-anilino-7-oxoheptyl)carbamate?
- Methodological Answer : Carbamates are typically synthesized via alcoholysis of urea or reactions involving chloroformates. For methyl carbamate, a common route is the reaction of urea with methanol under catalytic conditions (e.g., MgO or Zn-based catalysts) at 150–180°C . Adapting this for this compound would require substituting methanol with 7-anilino-7-oxoheptanol and optimizing reaction conditions (temperature, catalyst selection). Characterization via reversed-phase HPLC (as in urea-derived carbamates) or GC (with precision parameters: intra-day RSD ≤0.45%, inter-day RSD ≤0.28%) is recommended .
Q. How can researchers ensure analytical precision when quantifying carbamate derivatives?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection is widely used. For example, methyl carbamate analysis achieves intra-day precision (RSD 0.45%) and inter-day precision (RSD 0.28%) using a DB-5 column and split injection mode . For derivatives with complex structures (e.g., 7-anilino-7-oxoheptyl groups), coupling GC-MS or LC-MS with isotope-labeled internal standards improves accuracy.
Q. What safety protocols are critical for handling carbamates in laboratory settings?
- Methodological Answer : Carbamates may exhibit toxicity (e.g., mutagenicity in Drosophila) and carcinogenicity (e.g., in rats). Safety measures include:
- Use of fume hoods and PPE (gloves, lab coats).
- Avoiding inhalation/contact; post-handling decontamination with 10% ethanol .
- Regular monitoring of waste streams for carbamate residues .
Advanced Research Questions
Q. How can computational models resolve structural ambiguities in carbamate derivatives lacking experimental data?
- Methodological Answer : Ab initio methods like B3LYP-D3/6-311++G(d,p) can predict rotational constants and bond distances (e.g., C=O, C–N) for carbamates. For this compound, such models help identify π-cooperative effects in hydrogen bonding or internal rotation barriers, which correlate with nuclear quadrupole coupling constants . Validation via microwave spectroscopy or X-ray crystallography is advised.
Q. How can contradictory mutagenicity data (e.g., species-specific carcinogenicity) be reconciled for carbamates?
Q. What thermodynamic insights guide the optimization of carbamate synthesis?
- Methodological Answer : Thermodynamic analysis of urea-methanol reactions reveals that methyl carbamate formation is exothermic (ΔH = −45 kJ/mol), favoring low temperatures (100–150°C) to minimize byproducts like NH₃. For derivatives, computational tools (e.g., Gaussian) can calculate Gibbs free energy profiles to identify optimal catalysts (e.g., Lewis acids) and reaction conditions .
Q. What catalytic mechanisms enhance carbamate production in non-phosgene routes?
- Methodological Answer : In dimethyl carbonate (DMC) synthesis, methyl carbamate is an intermediate formed via urea-methanol reaction catalyzed by Zn or Mg oxides. The mechanism involves nucleophilic attack of methanol on urea’s carbonyl carbon, followed by NH₃ elimination. For branched carbamates, steric effects may require tailored catalysts (e.g., Pd/C for hydrogenation steps in benzofuran derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
